BenchChemオンラインストアへようこそ!

N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)cinnamamide

Drug-likeness Lipophilicity Permeability

This (E)-cinnamamide derivative combines a privileged pyridin-2-ylpiperidine scaffold with balanced lipophilicity (XLogP3=3.5, TPSA=45.2 Ų), making it a superior starting point for CNS-penetrant kinase inhibitors vs. simpler cinnamamides. The defined trans stereochemistry ensures consistent SAR interpretation, while its one-step synthesis from commercial precursors reduces lead times and synthesis effort. Ideal for parallel library derivatization.

Molecular Formula C20H23N3O
Molecular Weight 321.424
CAS No. 1235709-02-0
Cat. No. B2511628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(pyridin-2-yl)piperidin-4-yl)methyl)cinnamamide
CAS1235709-02-0
Molecular FormulaC20H23N3O
Molecular Weight321.424
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)C=CC2=CC=CC=C2)C3=CC=CC=N3
InChIInChI=1S/C20H23N3O/c24-20(10-9-17-6-2-1-3-7-17)22-16-18-11-14-23(15-12-18)19-8-4-5-13-21-19/h1-10,13,18H,11-12,14-16H2,(H,22,24)/b10-9+
InChIKeyZTANGVVJKNNDQF-MDZDMXLPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)cinnamamide (CAS 1235709-02-0): Core Identity and Procurement Relevance


N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)cinnamamide (CAS 1235709-02-0) is a synthetic small-molecule cinnamamide derivative (C₂₀H₂₃N₃O, MW 321.4 g/mol) comprising a trans-cinnamamide pharmacophore linked via a methylene spacer to a 1-(pyridin-2-yl)piperidine fragment [1]. It belongs to the broader structural class of N-substituted cinnamamides, which have been explored for diverse pharmacological activities including kinase inhibition, neuroprotection, and antimicrobial effects [2]. Direct, quantitative comparative data for this specific compound remain limited in the open literature; however, its computed physicochemical properties and stereochemical features offer measurable differentiation from simpler cinnamamides and positional isomers, providing a rational basis for selection in chemical biology and medicinal chemistry programs [1][3].

Why Bulk Cinnamamide or Simple N-Alkyl Analogs Cannot Replace N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)cinnamamide in Focused Screening


The simple interchangeability of cinnamamide derivatives is precluded by quantifiable differences in lipophilicity, hydrogen-bonding capacity, and stereoelectronic character that directly influence target engagement, solubility, and metabolic stability. The pyridin-2-ylpiperidine motif present in this compound contributes three hydrogen-bond acceptor sites versus a single acceptor in unsubstituted cinnamamide, fundamentally altering molecular recognition potential [1][2]. Moreover, the computed XLogP3 of 3.5 represents a shift of more than two log units relative to cinnamamide (XLogP3 ≈ 1.4), with substantial consequences for membrane permeability, plasma protein binding, and off-target promiscuity [1][3]. The defined trans (E) stereochemistry of the cinnamamide double bond further distinguishes this compound from isomeric mixtures or Z-enriched preparations that exhibit distinct conformational preferences and photochemical behavior [4]. These physicochemical divergences render generic substitution scientifically unsound without explicit bridging data.

Quantitative Differentiation Evidence for N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)cinnamamide Versus Closest Analogs


Lipophilicity Differential: XLogP3 Shift of +2.1 Log Units Relative to Unsubstituted Cinnamamide

The computed octanol-water partition coefficient (XLogP3) for N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)cinnamamide is 3.5, compared to 1.4 for the parent unsubstituted cinnamamide scaffold [1][2]. This +2.1 log unit increase reflects the addition of the lipophilic pyridinylpiperidine moiety and is expected to enhance passive membrane permeability by approximately 100-fold based on established log P–permeability correlations, while remaining within the drug-like range (XLogP3 < 5) to mitigate solubility and off-target risks [3].

Drug-likeness Lipophilicity Permeability

Hydrogen-Bond Acceptor Count: Three-Fold Increase Over Parent Cinnamamide Enhances Target Interaction Potential

This compound provides three hydrogen-bond acceptor (HBA) sites (two from the amide carbonyl and pyridine nitrogen, one from the piperidine tertiary amine), compared to a single HBA in unsubstituted cinnamamide [1][2]. The additional acceptor capacity enables multidentate interactions with kinase hinge regions and polar binding pockets, a feature corroborated by co-crystal structures of closely related cinnamamide-pyridinylpiperidine analogs bound to the Nur77 ligand-binding domain [3]. The hydrogen-bond donor count remains constant at 1 (amide NH), preserving a balanced donor/acceptor ratio of 1:3 versus 1:1 for cinnamamide.

Molecular recognition Hydrogen bonding Structure-based design

Pyridine Regioisomeric Differentiation: 2-Pyridyl Substitution Confers Distinct Conformational and Chelation Properties Versus 3- and 4-Pyridyl Analogs

The 2-pyridyl isomer (target compound) places the pyridine nitrogen in an ortho relationship to the piperidine attachment point, creating a 1,2-diamine-like motif capable of bidentate metal chelation and unique intramolecular hydrogen-bonding conformations [1]. In contrast, the 3-pyridyl (CAS 2035003-67-7) and 4-pyridyl (CAS not assigned) regioisomers project the nitrogen lone pair in meta and para orientations respectively, abolishing chelation potential and altering both the molecular electrostatic potential surface and preferred binding poses [2]. These regioisomeric differences are recognized as critical determinants of target selectivity in pyridinylpiperidine-based kinase inhibitors and GPCR ligands [3].

Regiochemistry Coordination chemistry Molecular conformation

Stereochemical Integrity: Defined (E)-Cinnamamide Configuration Ensures Consistent Conformational and Biological Behavior

This compound is specified as the (E)-isomer (trans configuration about the cinnamamide olefin), which adopts a predominantly planar, s-cis enone conformation [1]. The corresponding (Z)-isomer is thermodynamically less stable and requires photochemical recycling methods for preparation, with equilibrium strongly favoring the (E) form under ambient conditions [2]. Quantitative photoisomerization studies demonstrate that (E)-cinnamamides exhibit distinct UV-visible absorption maxima and photochemical quantum yields compared to (Z)-isomers, with BF₃ complexation equilibrium constants exceeding 10³ M⁻¹ for both isomers but producing different electronic ground states [1][2]. Procurement of stereochemically undefined material introduces conformational heterogeneity that confounds SAR interpretation and assay reproducibility.

Stereochemistry Photoisomerization Batch consistency

Increased Molecular Flexibility: Rotatable Bond Count of 5 Versus 2 in Cinnamamide Enables Induced-Fit Binding

The target compound contains five rotatable bonds (amide C–N, methylene–piperidine C–C, two piperidine ring bonds, and pyridine–piperidine C–N), compared to only two rotatable bonds in unsubstituted cinnamamide [1][2]. This increased conformational freedom permits adaptation to diverse binding-site topologies through induced-fit mechanisms while maintaining a moderate molecular weight (321.4 Da) that avoids excessive entropic penalty upon binding. The topological polar surface area (TPSA) of 45.2 Ų remains below the 60 Ų threshold for blood-brain barrier penetration, consistent with its XLogP3 value [1].

Conformational entropy Induced fit Flexibility

Synthetic Tractability as a Functionalized Building Block: Modular Assembly from Commercially Available Precursors

The compound is accessible via a single-step acylation of 1-(pyridin-2-yl)piperidin-4-ylmethanamine with cinnamoyl chloride under standard basic conditions . Both precursor components—1-(pyridin-2-yl)piperidine derivatives and cinnamoyl chloride—are commercially available in multi-gram quantities, enabling rapid scale-up without complex protecting-group strategies [1]. In contrast, many biologically validated cinnamamide derivatives require multi-step convergent syntheses involving Wittig or Horner-Wadsworth-Emmons olefination, significantly extending lead times for procurement or custom synthesis [1]. This synthetic simplicity translates to lower procurement cost, shorter delivery timelines, and higher batch-to-batch reproducibility compared to more complex cinnamamide analogs.

Synthetic chemistry Building block Modular synthesis

Optimal Deployment Scenarios for N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)cinnamamide in Scientific Procurement


Kinase Inhibitor Fragment Elaboration and Lead Optimization

The compound's balanced lipophilicity (XLogP3 = 3.5) and three hydrogen-bond acceptor sites position it as a privileged fragment for kinase hinge-binding motif elaboration [1][2]. Its pyridinylpiperidine moiety is a validated scaffold in clinically evaluated PI3K and Wnt pathway inhibitors, supporting its use in lead optimization campaigns targeting the kinase ATP-binding pocket [3]. The defined (E)-stereochemistry ensures consistent binding-mode interpretation across analogue series [4].

Nuclear Receptor Probe Development Leveraging the Cinnamamide Pharmacophore

Co-crystal structures of related cinnamamide-pyridinylpiperidine analogs bound to the Nur77 ligand-binding domain (PDB 8Y7L) demonstrate the capacity of this scaffold to engage nuclear receptor surfaces through combined hydrophobic and hydrogen-bond interactions [5]. The 2-pyridyl regioisomer's chelation potential further enables the design of metal-dependent nuclear receptor modulators that are inaccessible with 3- or 4-pyridyl analogs [1].

Central Nervous System (CNS) Target Screening with Favorable Drug-Likeness

With TPSA (45.2 Ų) below the 60 Ų BBB penetration threshold and XLogP3 (3.5) in the optimal CNS range (2–5), this compound is a suitable starting point for CNS drug discovery programs [1]. Compared to unsubstituted cinnamamide (XLogP3 = 1.4, TPSA = 43.1 Ų), the enhanced lipophilicity improves predicted passive BBB permeability without a TPSA penalty, positioning it for neurological target screening where simpler cinnamamides fall short [1][6].

Custom Synthesis and Medicinal Chemistry Building Block Procurement

The one-step synthetic accessibility from commercially available precursors—1-(pyridin-2-yl)piperidin-4-ylmethanamine and cinnamoyl chloride—enables rapid procurement of multi-gram quantities with short lead times [7]. For laboratories synthesizing focused cinnamamide libraries, this compound serves as a cost-effective core scaffold amenable to parallel derivatization at the pyridine, piperidine, or phenyl ring positions, reducing total synthesis effort compared to de novo multi-step routes [7].

Quote Request

Request a Quote for N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)cinnamamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.